molecular formula C7H9ClF3N5 B8419157 2-Chloro-4-dimethylamino-6-(2,2,2-trifluoroethylamino)-s-triazine

2-Chloro-4-dimethylamino-6-(2,2,2-trifluoroethylamino)-s-triazine

Cat. No. B8419157
M. Wt: 255.63 g/mol
InChI Key: QUSKSIBTKGRCLA-UHFFFAOYSA-N
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Patent
US04459151

Procedure details

14.8 g (0.06 mol) of 2,4-dichloro-6-(2,2,2-trifluoroethylamino)-s-triazine (prepared as described in Example 3) were dissolved in 100 ml of acetone, and 12 ml of an approximately 45% strength aqueous dimethylamine solution were added dropwise at room temperature. The temperature was kept below 30° C. by cooling with water. The reaction product was precipitated by further addition of water. 14 g (=93% of theory) of 2-chloro-4-dimethylamino-6-(2,2,2-trifluoroethylamino)-s-triazine were obtained; melting point 181° to 184° C.
Quantity
14.8 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:7]=[C:6]([Cl:8])[N:5]=[C:4]([NH:9][CH2:10][C:11]([F:14])([F:13])[F:12])[N:3]=1.[CH3:15][NH:16][CH3:17].O>CC(C)=O>[Cl:8][C:6]1[N:7]=[C:2]([N:16]([CH3:17])[CH3:15])[N:3]=[C:4]([NH:9][CH2:10][C:11]([F:14])([F:13])[F:12])[N:5]=1

Inputs

Step One
Name
Quantity
14.8 g
Type
reactant
Smiles
ClC1=NC(=NC(=N1)Cl)NCC(F)(F)F
Name
Quantity
100 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CNC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was kept below 30° C.
CUSTOM
Type
CUSTOM
Details
The reaction product was precipitated by further addition of water

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC(=NC(=N1)N(C)C)NCC(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 14 g
YIELD: PERCENTYIELD 93%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.